molecular formula C13H10N2O4 B5845519 (E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one

(E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one

Cat. No.: B5845519
M. Wt: 258.23 g/mol
InChI Key: OCWNJXVOJDNKRF-VOTSOKGWSA-N
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Description

(E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a furan ring, a nitroaniline moiety, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 3-nitroaniline in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde and amine react to form the enone product. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The enone system can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the β-carbon of the enone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: (E)-1-(furan-2-yl)-3-(3-aminoanilino)prop-2-en-1-one.

    Substitution: Various β-substituted enone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its enone system makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group and the enone system can interact with biological targets, leading to various biological effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The enone system can also react with nucleophilic sites in proteins and DNA, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(furan-2-yl)-3-(4-nitroanilino)prop-2-en-1-one: Similar structure but with the nitro group in the para position.

    (E)-1-(furan-2-yl)-3-(3-chloroanilino)prop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.

    (E)-1-(furan-2-yl)-3-(3-methoxyanilino)prop-2-en-1-one: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one is unique due to the presence of both the furan ring and the nitroaniline moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(3-nitroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-12(13-5-2-8-19-13)6-7-14-10-3-1-4-11(9-10)15(17)18/h1-9,14H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWNJXVOJDNKRF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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